4-Methyl-1-phenylpentan-3-one
Description
Contextualization within Ketone Chemistry and Organic Synthesis
As a ketone, 4-Methyl-1-phenylpentan-3-one is characterized by a carbonyl group (C=O) within its carbon skeleton. This functional group is pivotal in organic chemistry, making the compound a valuable intermediate in various synthetic reactions. The presence of both an aromatic phenyl group and an aliphatic, branched alkyl chain lends it specific reactivity and physical properties.
In the realm of organic synthesis, ketones are fundamental building blocks. They participate in a wide array of reactions, including nucleophilic additions, reductions to form alcohols, and various coupling reactions. The specific structure of this compound, with its phenethyl and isopropyl groups flanking the carbonyl, influences its steric and electronic properties, which in turn dictates its reactivity and potential applications in targeted synthesis.
Recent research has demonstrated the synthesis of this compound through methods such as the palladium-catalyzed reaction of oxime esters with allylic alcohols. nih.gov One study reported its formation in a 72% yield as a colorless liquid. nih.gov Another synthesis method yielded the compound as a yellow oil. thieme-connect.com These synthetic routes underscore the compound's accessibility for further academic and industrial research.
Significance and Research Rationale for this compound
The significance of this compound in academic research primarily stems from its role as a precursor and intermediate in the synthesis of more complex molecules. Its structural features make it a suitable starting material for creating novel compounds with potential biological activities.
For instance, the structurally related compound 1-phenylpentan-3-one (B1266473) has been used as a key intermediate in the synthesis of N-phenethyl-1-phenyl-pentan-3-amine, a simplified analogue of the naturally occurring alkaloid schwarzinicine A, which has shown vasorelaxant effects. whiterose.ac.uk This highlights the potential of ketones with a similar backbone to this compound to serve as scaffolds in medicinal chemistry for the development of new therapeutic agents.
The compound is also valuable for studying the mechanisms of chemical reactions. Its distinct structure allows researchers to investigate how different substituents on a ketone influence reaction outcomes, such as regioselectivity and stereoselectivity.
Overview of Current Academic Investigations and Future Perspectives
Current academic investigations involving this compound are primarily focused on its application in novel synthetic methodologies. Research has explored its formation through C-C bond cleavage reactions, demonstrating its utility in the homologation of aryl ketones. nih.gov
Spectroscopic characterization of this compound is well-documented, with detailed data available for its 1H NMR, 13C NMR, and IR spectra, which is crucial for its identification and for monitoring reactions where it is involved. thieme-connect.com
Future research is likely to continue exploring the synthetic utility of this compound. There is potential for its use in the development of new catalytic systems and in the synthesis of libraries of compounds for biological screening. The insights gained from studying its reactivity could lead to the discovery of new pharmaceuticals and other functional organic materials. Further investigations into its own potential biological activities, although not currently a primary focus, may also emerge as a new research avenue.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O | nih.gov |
| Molecular Weight | 176.25 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 40463-09-0 | nih.gov |
| Appearance | Colorless to yellow oil | nih.govthieme-connect.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source |
|---|---|---|
| IR (neat) | 2968, 1705 cm⁻¹ | thieme-connect.com |
| ¹H NMR (400 MHz, CDCl₃) | δ = 1.07 (d, J = 6.8 Hz, 6 H), 2.57 (quintet, J = 7.0 Hz, 1 H), 2.77 (t, J = 7.7 Hz, 2 H), 2.89 (t, J = 7.7 Hz, 2 H), 7.17–7.20 (m, 3 H), 7.29 (d, J = 7.7 Hz, 2 H) | thieme-connect.com |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 18.0, 29.7, 40.8, 41.8, 125.9, 128.2, 128.3, 141.2, 213.5 | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-phenylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATHVLKLWVUSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068229 | |
| Record name | 3-Pentanone, 4-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40463-09-0 | |
| Record name | 4-Methyl-1-phenyl-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40463-09-0 | |
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| Record name | 4-Methyl-1-phenylpentan-3-one | |
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| Record name | 3-Pentanone, 4-methyl-1-phenyl- | |
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| Record name | 3-Pentanone, 4-methyl-1-phenyl- | |
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| Record name | 4-methyl-1-phenylpentan-3-one | |
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| Record name | 4-METHYL-1-PHENYLPENTAN-3-ONE | |
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Synthetic Methodologies for 4 Methyl 1 Phenylpentan 3 One
Established Synthesis Routes
Homologation of Aryl Ketones via C-C Bond Cleavage for 4-Methyl-1-phenylpentan-3-one Formation
A significant strategy for synthesizing long-chain ketones, such as this compound, involves the homologation of aryl ketones. This process entails the cleavage of a carbon-carbon bond and the subsequent formation of a new, longer carbon chain. researchgate.netresearchgate.net One such method utilizes a ligand-promoted cross-coupling reaction between an aryl ketone derivative and an alkenol. researchgate.net
The process begins with the conversion of an aryl ketone into a more reactive oxime ester. This derivative then undergoes a Heck-type cross-coupling reaction with an alkenol in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov Mechanistic studies suggest that the ligand is crucial for both the C-C bond cleavage and the asymmetric migration-insertion process. researchgate.net This method has been successfully applied to a variety of (hetero)aryl ketones, producing the desired products in good to excellent yields with high regioselectivity. researchgate.net For instance, the reaction of propiophenone, after conversion to its oxime ester, with 1-penten-3-ol (B1202030) can yield 1-phenylpentan-3-one (B1266473). researchgate.net While not a direct synthesis of this compound, this methodology provides a clear pathway where the appropriate choice of starting aryl ketone and alkenol could lead to its formation.
Synergistic Photoredox/Nickel Coupling of Acyl Chlorides with Secondary Alkyltrifluoroborates for this compound Synthesis
A novel and efficient method for the synthesis of dialkyl ketones, including this compound, is the synergistic photoredox/nickel dual catalysis. nih.govacs.org This approach facilitates the cross-coupling of acyl chlorides with potassium secondary alkyltrifluoroborates. nih.govorganic-chemistry.org This method is particularly advantageous as it operates under mild conditions and avoids the use of highly reactive and often unstable alkylmetallic nucleophiles. organic-chemistry.org
The reaction is initiated by visible light, which excites a photocatalyst. This leads to a single-electron transfer that generates a radical from the alkyltrifluoroborate. thieme-connect.de Concurrently, a nickel catalyst undergoes oxidative addition with the acyl chloride. The generated radical is then captured by the nickel complex, and subsequent reductive elimination forges the new carbon-carbon bond, yielding the desired ketone. thieme-connect.de
In a specific example, the cross-coupling of hydrocinnamoyl chloride with isopropyltrifluoroborate using this dual catalytic system produced this compound in a 78% yield. nih.govacs.org This protocol demonstrates high functional group tolerance and is scalable, making it a valuable tool for the synthesis of complex molecules. organic-chemistry.org
| Acyl Chloride | Alkyltrifluoroborate | Product | Yield |
|---|---|---|---|
| Hydrocinnamoyl chloride | Potassium isopropyltrifluoroborate | This compound | 78% |
| Cyclopropanecarbonyl chloride | Potassium isopropyltrifluoroborate | Cyclopropyl isopropyl ketone | 78% |
| 1-Adamantanecarbonyl chloride | Potassium isopropyltrifluoroborate | 1-Adamantyl isopropyl ketone | 60% |
Alkylation Reactions Utilizing Organometallic Reagents (e.g., Grignard or Organolithium) in Related Ketone Syntheses
The addition of organometallic reagents, such as Grignard and organolithium reagents, to carbonyl compounds is a fundamental and widely used method for carbon-carbon bond formation in the synthesis of ketones and alcohols. nih.govmsu.edummcmodinagar.ac.in These reagents are potent nucleophiles due to the highly polar nature of the carbon-metal bond. pearson.com
In the context of ketone synthesis, an organometallic reagent attacks the electrophilic carbon of a carbonyl group in an aldehyde or ester. msu.edupearson.com This leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. pearson.com For example, the reaction of an appropriate Grignard reagent with benzaldehyde (B42025) could be a potential route to an alcohol precursor of this compound. bloomtechz.com Subsequent oxidation of the resulting secondary alcohol would then yield the target ketone.
While highly effective, the high reactivity of Grignard and organolithium reagents can sometimes lead to side reactions, such as enolization, or reactions with other functional groups present in the molecule. rug.nl Less reactive organometallic compounds, like organozinc reagents, can offer an alternative, though they may require activation of the carbonyl group with a Lewis acid. rug.nl
Optimized Reaction Conditions and Process Parameters
Catalyst Systems and Loadings in this compound Synthesis
The efficiency of the synthetic routes to this compound is highly dependent on the catalyst system and its loading.
In the homologation of aryl ketones , a palladium catalyst, such as PdCl₂, is typically used at a loading of 10 mol %. nih.gov The reaction also requires a silver-based additive, like AgNTf₂, to facilitate the reaction, yielding the desired product. nih.gov
For the synergistic photoredox/nickel coupling , the optimal conditions involve a dual catalytic system. nih.govorganic-chemistry.org A common photocatalyst is Ir[dF(CF₃)ppy]₂(bpy)PF₆, used at a loading of 3 mol %. nih.gov The nickel catalyst is typically a nickel(II) salt, such as NiCl₂·dme, used at a loading of 6 mol %. nih.govorganic-chemistry.org
| Synthetic Method | Catalyst | Typical Loading |
|---|---|---|
| Homologation of Aryl Ketones | PdCl₂ | 10 mol % |
| Synergistic Photoredox/Nickel Coupling | Ir[dF(CF₃)ppy]₂(bpy)PF₆ (Photocatalyst) | 3 mol % |
| Synergistic Photoredox/Nickel Coupling | NiCl₂·dme (Nickel Catalyst) | 6 mol % |
Ligand Effects on Yield and Regioselectivity
Ligands play a critical role in transition metal-catalyzed reactions, influencing both the yield and the regioselectivity of the product formation.
In the homologation of aryl ketones , the choice of ligand is paramount. researchgate.net Pyridine (B92270) oxazoline (B21484) ligands have been shown to promote high chemo- and regioselectivity in the C-C bond cleavage and subsequent cross-coupling. researchgate.net Modifications to the pyridine moiety of the ligand can significantly impact the reaction outcome. For instance, introducing a chloro group at the 5-position of the pyridine ring in the ligand framework has been shown to improve the yield of the desired ketone product. nih.gov
In the context of synergistic photoredox/nickel coupling , a bipyridine ligand, such as 4,4′-di-tert-butyl-2,2′-dipyridyl, is often used in conjunction with the nickel catalyst. organic-chemistry.org The ligand stabilizes the nickel species and modulates its reactivity throughout the catalytic cycle, contributing to the high efficiency of the cross-coupling reaction. nih.govorganic-chemistry.org
Solvent Selection and Impact on Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the formation of byproducts. The solvent's properties, such as polarity, boiling point, and ability to solvate reactants and intermediates, play a pivotal role.
In Grignard reactions for the synthesis of related ketones, anhydrous diethyl ether is a common solvent choice due to its ability to stabilize the Grignard reagent. For Friedel-Crafts acylation, dichloromethane (B109758) is often employed. More contemporary approaches have explored the use of ionic liquids as greener alternatives to traditional solvents, with some studies showing comparable yields. In the context of multicomponent reactions for synthesizing complex organic molecules, water has been successfully used as a solvent, aligning with the principles of green chemistry. frontiersin.org
The impact of the solvent on reaction efficiency has been systematically studied in various contexts. For instance, in the synthesis of 1,3,5-triazine (B166579) derivatives, dimethylformamide (DMF) provided the highest yield (87%), while solvent-free conditions and water resulted in significantly lower yields of 8% and 10%, respectively. mdpi.com This highlights that while solvent-free reactions can be environmentally advantageous by reducing waste, they may not always be the most efficient option. researchgate.net The selection of an appropriate solvent is therefore a crucial optimization step in any synthetic protocol for this compound.
Temperature, Pressure, and Reaction Time Optimization
Optimizing reaction parameters such as temperature, pressure, and time is crucial for maximizing the yield and purity of this compound. These parameters are often interdependent and must be carefully controlled.
Temperature: Temperature control is critical in many of the synthetic steps. For instance, in Grignard reactions, the initial addition is often carried out at low temperatures (e.g., 0–5°C) to control the exothermic reaction, followed by refluxing to drive the reaction to completion. In Friedel-Crafts acylation, the reaction is typically initiated at 0°C and then allowed to proceed at room temperature. Some reactions, such as those involving amine catalysts, may require elevated temperatures of 90–110°C.
Pressure: While many syntheses of ketones are conducted at atmospheric pressure, high-pressure conditions can be beneficial in certain reactions. For example, high-pressure hydrogenation (25-55 bar) is employed in some multi-step syntheses. google.com Asymmetric conjugate addition reactions have also been shown to be accelerated under high pressure (e.g., 9 kbar), leading to high yields in shorter reaction times. rsc.org
Reaction Time: The duration of a reaction is optimized to ensure maximum conversion of starting materials to the desired product while minimizing the formation of degradation products or side reactions. Reaction times can vary significantly depending on the specific methodology, ranging from a few hours to overnight. For example, Friedel-Crafts acylation may take 4–6 hours, while some hydrogenation steps can be significantly longer. google.com
Interactive Data Table: Optimization of Reaction Conditions
| Parameter | Typical Range/Value | Rationale |
| Temperature | 0°C to 110°C | Control of exothermic reactions, ensuring sufficient energy for reaction to proceed. |
| Pressure | Atmospheric to 55 bar | Standard conditions for many reactions; higher pressure can increase reaction rates and yields in specific cases. |
| Reaction Time | 2 to 24 hours | Allows for complete reaction while minimizing byproduct formation. |
Post-Reaction Workup, Separation, and Purification Strategies for High Purity
After the chemical transformation is complete, a series of workup, separation, and purification steps are essential to isolate this compound in high purity.
Workup: The initial workup procedure typically involves quenching the reaction mixture to stop the reaction and neutralize any reactive species. For Grignard reactions, this is often done with an ice-water quench followed by the addition of a dilute acid. In other cases, quenching with a saturated aqueous solution of ammonium (B1175870) chloride is common. nih.gov The crude product is then typically extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297) or diethyl ether. nih.govorgsyn.org The combined organic layers are then washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. orgsyn.org
Separation and Purification: Column chromatography is a widely used technique for purifying the crude product. rsc.orgnih.gov The choice of eluent, a solvent or mixture of solvents, is critical for achieving good separation. A common eluent system for compounds like this compound is a mixture of hexane (B92381) and ethyl acetate. semanticscholar.org In some instances, filtration through a plug of silica (B1680970) gel may be sufficient for removing polar impurities. nih.gov For products that are thermally stable, distillation can be an effective purification method. researchgate.net
For certain derivatives, purification can be achieved by forming a copper complex, which can be isolated and then decomposed with a hydrochloric acid solution to yield the pure product after extraction. researchgate.net The purity of the final product is often verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgacs.org
Stereoselective Synthesis Approaches for Chiral Ketones
The synthesis of chiral ketones, including derivatives of this compound, in an enantiomerically pure form is of significant interest, particularly for applications in pharmaceuticals and materials science. This requires the use of stereoselective synthetic methods.
Asymmetric Catalysis in α,β-Unsaturated Ketone Transformations (e.g., Weitz-Scheffer Epoxidation, Polypeptide Catalysis)
Asymmetric catalysis is a powerful tool for the enantioselective transformation of α,β-unsaturated ketones, which are common precursors in organic synthesis.
Weitz-Scheffer Epoxidation: The Weitz-Scheffer epoxidation is a classic method for the epoxidation of α,β-unsaturated ketones using basic hydrogen peroxide. uni-koeln.de This reaction can be rendered asymmetric by the use of chiral catalysts. Organocatalytic approaches, for instance, have been developed for the asymmetric epoxidation of α,β-unsaturated ketones. uni-koeln.de
Juliá-Colonna Epoxidation: A notable example of polypeptide catalysis is the Juliá-Colonna epoxidation, which utilizes poly-L-leucine as a catalyst for the asymmetric epoxidation of α,β-unsaturated ketones like chalcones. acs.orgnih.gov This method often provides high enantioselectivities. acs.org Soluble versions of the Juliá-Colonna catalyst have been developed to improve reaction conditions and catalyst recovery. acs.org
Other catalytic systems, such as those based on chiral N,N'-dioxide–Sc(III) complexes, have also proven effective for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide, offering good yields and high enantioselectivities under additive-free conditions. rsc.org
Diastereoselective Control in Carbon-Carbon Bond Forming Reactions Involving Related Ketones
Achieving diastereoselective control in carbon-carbon bond-forming reactions is crucial when creating new stereocenters in molecules that already contain one or more chiral centers.
The addition of nucleophiles, such as Grignard reagents, to chiral acyclic ketones can proceed with high diastereoselectivity. nih.gov This stereoselectivity is often governed by steric approach control, where the nucleophile attacks the carbonyl group from the less sterically hindered face of the ketone's lowest energy conformation. nih.gov Traditional models like Felkin-Ahn and chelation-control may not always predict the stereochemical outcome for highly reactive nucleophiles. nih.gov
Transition metal-catalyzed asymmetric allylation of enolates is another efficient method for constructing carbon-carbon bonds with high levels of stereocontrol. osti.gov Iridium-catalyzed reactions, for example, can form products with contiguous stereogenic centers with excellent diastereo- and enantioselectivity. osti.gov Radical-mediated C-H functionalization reactions have also been shown to produce elaborated fused ketones with high diastereoselectivity. nih.gov
Enantioselective Routes to Chiral this compound Derivatives
The direct enantioselective synthesis of chiral derivatives of this compound can be achieved through various catalytic methods.
One approach involves the asymmetric homologation of boronic esters. For instance, (R)-4-methyl-1-phenylpentan-3-ol has been synthesized with high enantiomeric excess from isopropyl boronic acid pinacol (B44631) ester, which can then be oxidized to the corresponding ketone. rsc.org
Asymmetric lithiation using a chiral binaphthyl derivative as an electron carrier represents another strategy. researchgate.net This method allows for the preparation of chiral alcohols, which are precursors to chiral ketones, with moderate to good enantioselectivities. researchgate.net Furthermore, methods for preparing chiral ketones from aldehydes have been patented, indicating the industrial relevance of such transformations. google.com
Novel Synthetic Strategies and Analog Preparation
Recent advancements in synthetic organic chemistry have led to the development of innovative methodologies for the preparation of β-alkyl ketones and their derivatives, including this compound. These strategies often focus on improving efficiency, yield, and functional group tolerance, while also enabling the synthesis of a diverse range of structural analogs.
One notable approach involves the synergistic use of photoredox and nickel catalysis for the coupling of acyl chlorides with secondary alkyltrifluoroborates. This method has been successfully applied to the synthesis of this compound, affording the product in a 78% yield. acs.org The reaction proceeds under mild conditions and demonstrates good functional group compatibility.
Another documented synthesis of this compound involves the reaction of 2-arylethyl bromides with aromatic nitriles in the presence of magnesium and N-iodosuccinimide, which resulted in a 57% yield. thieme-connect.com Spectroscopic data from this synthesis provided detailed characterization of the compound. thieme-connect.com
Furthermore, research into the synthesis of structurally related ketones provides a blueprint for novel approaches to this compound. For instance, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been employed for the three-component coupling of aroyl fluorides, styrenes, and the Langlois reagent to produce β-trifluoromethylated alkyl aryl ketones. bohrium.com This radical-based methodology offers a pathway to introduce trifluoromethyl groups, a common modification in medicinal chemistry. bohrium.com
The preparation of analogs of this compound is crucial for structure-activity relationship (SAR) studies. The synthesis of various isomers and substituted derivatives has been reported. For example, the isomer 4-methyl-1-phenylpentan-1-one (B1594636) has been synthesized via the Grignard reaction between isopentylmagnesium bromide and benzoyl chloride. Another isomer, 4-methyl-1-phenylpentan-2-one, also known as benzyl (B1604629) isobutyl ketone, is utilized in organic synthesis.
The table below summarizes key research findings for the synthesis of this compound and a selection of its analogs.
| Compound Name | Synthetic Method | Reagents | Yield (%) | Reference |
| This compound | Synergistic Photoredox/Nickel Coupling | Acyl chloride, Secondary alkyltrifluoroborate | 78 | acs.org |
| This compound | Grignard-type reaction | 2-Arylethyl bromide, Aromatic nitrile, Mg, N-Iodosuccinimide | 57 | thieme-connect.com |
| (R)-4-Methyl-1-phenylpentan-3-ol | Lithiation-Borylation | (S)-3-phenyl-1-(tributylstannyl)propyl 2,4,6-triisopropylbenzoate, nBuLi | Not reported for ketone | rsc.org |
| 4-Methyl-1-phenylpentan-1-one | Grignard Reaction | Isopentylmagnesium bromide, Benzoyl chloride | Not specified | |
| 4-Methyl-1-phenylpentan-2-one | Grignard Reaction | Isopentylmagnesium bromide, Benzoyl chloride | 65-75 |
These synthetic advancements provide a versatile toolbox for chemists to access this compound and its analogs, facilitating further investigation into their chemical properties and potential applications.
Chemical Reactivity and Mechanistic Studies of 4 Methyl 1 Phenylpentan 3 One
Fundamental Reaction Pathways of the Ketone Functionality
The ketone group is the primary site of chemical transformations for 4-methyl-1-phenylpentan-3-one.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orglnct.ac.in This fundamental reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol. libretexts.org The reactivity of ketones in nucleophilic additions is generally lower than that of aldehydes due to greater steric hindrance and electronic stabilization of the carbonyl group by the adjacent alkyl groups. libretexts.orgyoutube.com
A variety of nucleophiles can be employed to generate the corresponding tertiary alcohol, 4-methyl-1-phenylpentan-3-ol (B1620392). For instance, the reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) introduces a new alkyl or aryl group. Similarly, the addition of hydrogen cyanide, typically from a source like KCN with a weak acid, results in the formation of a cyanohydrin, specifically 3-hydroxy-4-methyl-1-phenylpentane-3-carbonitrile. chemguide.co.uk
Table 1: Nucleophilic Addition Reactions of this compound
| Nucleophilic Reagent | Product Type | Specific Product Example |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | 3,4-Dimethyl-1-phenylpentan-3-ol |
| Organolithium Reagent (e.g., C₆H₅Li) | Tertiary Alcohol | 4-Methyl-1,3-diphenylpentan-3-ol |
| Hydrogen Cyanide (HCN) | Cyanohydrin | 3-Hydroxy-4-methyl-1-phenylpentane-3-carbonitrile |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | 4-Methyl-1-phenylpentan-3-ol |
The carbonyl group of this compound can be either reduced to a secondary alcohol or, under more forcing conditions, oxidized.
Reduction: The reduction of the ketone to the corresponding secondary alcohol, 4-methyl-1-phenylpentan-3-ol, is a common transformation. This is readily achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). organic-chemistry.org Additionally, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pt, Pd, or Ni) can also effect this reduction. A light-driven Meerwein-Ponndorf-Verley (MPV) type reduction of aryl ketones to alcohols using isopropanol (B130326) as the hydrogen source has also been developed. rsc.orgrsc.org Silanes, in the presence of appropriate catalysts, are also effective for the reduction of ketones to alcohols. chemicalbook.comgelest.com
Oxidation: Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom directly attached to the carbonyl carbon. organicmystery.comchemguide.co.uk Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh acidic conditions, can oxidize ketones. chemguide.co.ukgeeksforgeeks.org This oxidation, however, proceeds via cleavage of a carbon-carbon bond adjacent to the carbonyl group, resulting in a mixture of carboxylic acids. For this compound, this would lead to the undesirable rupture of the carbon chain. A more controlled oxidation is the Baeyer-Villiger oxidation, which uses a peroxy acid (like mCPBA) to convert the ketone into an ester. geeksforgeeks.orglibretexts.org Another method for oxidizing the methylene (B1212753) group alpha to a carbonyl is the Riley oxidation, which employs selenium dioxide. wikipedia.org
Table 2: Oxidation and Reduction of this compound
| Reaction Type | Reagent(s) | Product(s) |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | 4-Methyl-1-phenylpentan-3-ol |
| Reduction | H₂ / Catalyst (Pt, Pd, Ni) | 4-Methyl-1-phenylpentan-3-ol |
| Oxidation (Forced) | KMnO₄ / H⁺, heat | Mixture of carboxylic acids (via C-C cleavage) |
| Oxidation (Baeyer-Villiger) | mCPBA | Ester derivatives |
The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The acyl group (-COCH₂CH(CH₃)₂) attached to the benzene (B151609) ring is an electron-withdrawing group and therefore acts as a deactivating group and a meta-director for incoming electrophiles. organicmystery.com This means that electrophilic substitution will occur primarily at the meta-positions (C3 and C5) of the phenyl ring, and the reaction will be slower compared to benzene.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of concentrated nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. docbrown.info For example, nitration of this compound would predominantly yield 1-(3-nitrophenyl)-4-methylpentan-3-one.
Table 3: Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | conc. HNO₃, conc. H₂SO₄ | 1-(3-Nitrophenyl)-4-methylpentan-3-one |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-4-methylpentan-3-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acylphenyl)-4-methylpentan-3-one |
Advanced Mechanistic Investigations
Beyond the fundamental reactions, the structure of this compound allows for more complex mechanistic pathways to be explored.
Ketones can undergo a variety of photochemical reactions upon absorption of UV light. The most common of these are the Norrish Type I and Norrish Type II reactions. wikipedia.org
Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbonyl carbon bond to form two radical intermediates. wikipedia.orgyoutube.com For this compound, this would lead to the formation of a phenylethyl radical and an isobutyryl radical. These radicals can then undergo various secondary reactions such as recombination, disproportionation, or decarbonylation. kvmwai.edu.in
Norrish Type II Reaction: This reaction occurs if there is a γ-hydrogen available for abstraction. wikipedia.org In this compound, there are γ-hydrogens on the phenylethyl moiety. The excited carbonyl group can abstract a γ-hydrogen, leading to the formation of a 1,4-biradical. acs.org This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (Yang cyclization) or cleave to form an enol and an alkene. msu.edu The biradical intermediates in these reactions can be studied and "trapped" by reacting them with other molecules, such as oxygen or nitroxides. acs.org
Table 4: Photochemical Reactions of Ketones
| Reaction Type | Key Intermediate | Potential Products from this compound |
|---|---|---|
| Norrish Type I | Acyl and Alkyl Radicals | Recombination products, disproportionation products, decarbonylation products |
| Norrish Type II | 1,4-Biradical | Cyclobutanol derivatives, Phenylacetaldehyde, 2-Methylpropene |
The α-hydrogens of this compound (on the carbon adjacent to the isobutyl group and the carbon adjacent to the phenyl group) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in carbon-carbon bond-forming reactions.
Aldol (B89426) Addition: The enolate of this compound can react with another molecule of an aldehyde or ketone (including itself) in an aldol addition reaction. masterorganicchemistry.comorganic-chemistry.orgpressbooks.pub This reaction forms a β-hydroxy ketone. libretexts.orgwikipedia.org For example, the enolate formed at the C-2 position could attack the carbonyl of another molecule of this compound.
Michael Addition: The enolate can also act as a nucleophile in a Michael (or conjugate) addition to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgucalgary.ca The enolate will add to the β-carbon of the unsaturated system. jove.com This is a versatile method for forming 1,5-dicarbonyl compounds. The choice between 1,2-addition (aldol-type) and 1,4-addition (Michael-type) can sometimes be influenced by the steric bulk of the ketone, with larger groups favoring 1,4-addition. uwindsor.ca
Table 5: Enolate-Based Carbon-Carbon Bond Formation
| Reaction Type | Electrophile | General Product Structure |
|---|---|---|
| Aldol Addition | Aldehyde or Ketone | β-Hydroxy Ketone |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |
Intramolecular Rearrangements and Cyclization Pathways (e.g., Friedel-Crafts type rearrangements of phenylalkyl chains)
The chemical reactivity of phenylalkyl ketones, such as this compound, is significantly influenced by the potential for intramolecular rearrangements, particularly under the conditions of Friedel-Crafts reactions. wikipedia.org These reactions, which involve the alkylation or acylation of an aromatic ring, can also occur intramolecularly, leading to the formation of new ring structures. masterorganicchemistry.com For substrates with a phenylalkyl chain, this process is known as cyclialkylation. cdnsciencepub.comresearchgate.net
Studies on related phenylalkyl systems have demonstrated that the initially expected product from intramolecular cyclization is not always what is obtained. For instance, the cyclialkylation of 1-chloro-5-phenylpentane (B101639) was found to yield 1-methyltetralin rather than the seven-membered ring product, benzsuberane. cdnsciencepub.comresearchgate.net This outcome strongly suggests that a rearrangement of the alkyl chain occurs before the cyclization step. cdnsciencepub.com
The mechanism for this involves the formation of a carbocation on the alkyl chain, which can then undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. masterorganicchemistry.comlibretexts.org In the case of phenylalkyl chains, the reaction pathway often favors the formation of six-membered rings (tetralins) over five- or seven-membered rings due to greater thermodynamic stability. masterorganicchemistry.com Research has shown that rearrangement often precedes the ring-closing step, particularly when it can lead to a more stable cyclic product. masterorganicchemistry.comcdnsciencepub.com For example, the formation of an alkyltetralin from a 5-phenyl-substituted precursor indicates a rearrangement in the side-chain prior to cyclization. researchgate.net
These rearrangements are a critical consideration in the synthesis of polycyclic compounds from phenylalkyl precursors. The reaction conditions, including the choice of Lewis acid catalyst and solvent, can influence the extent and nature of these rearrangements. wikipedia.orglibretexts.org
| Starting Material | Expected Product (Direct Cyclization) | Observed Product (Post-Rearrangement) | Reference |
|---|---|---|---|
| 1-chloro-5-phenylpentane | Benzsuberane | 1-methyltetralin | cdnsciencepub.com |
| 4-phenyl-1-butanol | Indane derivative | Tetralin | masterorganicchemistry.com |
| 2-chloro-2,6-dimethyl-6-phenylheptane | Benzsuberane derivative | Alkyltetralin | researchgate.net |
Deuterium (B1214612) Tracer Studies for Reaction Pathway Elucidation in Phenylalkyl Systems
To unambiguously determine the mechanisms of complex rearrangements in phenylalkyl systems, deuterium tracer studies have proven to be an invaluable tool. cdnsciencepub.comnih.gov By selectively replacing hydrogen atoms with deuterium at specific positions on the alkyl chain, chemists can track the movement of atoms throughout the reaction and differentiate between competing mechanistic pathways. researchgate.netcdnsciencepub.com
In the context of Friedel-Crafts cyclialkylation, deuterium labeling has been instrumental in proving that rearrangement precedes cyclization. cdnsciencepub.comresearchgate.net For example, the cyclialkylation of 1-chloro-5-phenylpentane-4,4-d₂ resulted in the formation of 1-methyltetralin-3,3-d₂. cdnsciencepub.com This specific location of the deuterium atoms in the product is only possible if the side-chain rearranges before the ring closes. If the seven-membered benzsuberane ring had formed first and then rearranged, the deuterium label would have ended up in a different position. cdnsciencepub.com
These tracer studies have also revealed extensive deuterium scrambling, where the deuterium labels become distributed among several carbon atoms. cdnsciencepub.comresearchgate.net For instance, the cyclialkylation of certain deuterated phenylpentyl chlorides showed significant scrambling between the C-1, C-2, and C-3 positions of the resulting tetralin. cdnsciencepub.com This scrambling provides evidence for a series of rapid, reversible hydride and alkyl shifts occurring in the carbocation intermediates before the final, irreversible cyclization step. cdnsciencepub.com The degree of scrambling can, however, be dependent on the specific location of the initial deuterium label. cdnsciencepub.comresearchgate.net
The insights gained from deuterium tracer studies are crucial for understanding the fundamental reactivity of phenylalkyl compounds, including ketones like this compound, and for designing synthetic strategies that can control or predict the outcomes of intramolecular rearrangements. nih.gov
| Deuterated Starting Material | Observed Labeled Product | Key Mechanistic Insight | Reference |
|---|---|---|---|
| 1-chloro-5-phenylpentane-4,4-d₂ | 1-methyltetralin-3,3-d₂ | Confirms rearrangement precedes cyclization. Rules out a benzsuberane intermediate. | cdnsciencepub.com |
| 1-chloro-4-phenylbutane-2,2-d₂ | tetralin-2,2-d₂ (major product) | Evidence for some scrambling and loss of deuterium, complicating results. | cdnsciencepub.com |
| 1-chloro-5-phenylpentane-d₂ (various isomers) | Labeled 1-methyltetralins | Extensive deuterium scrambling observed between C-1, C-2, and C-3 positions. | researchgate.net |
Stereochemical Outcomes and Control in Reactions
The stereochemical outcome of reactions involving this compound and related structures is of significant interest, particularly in asymmetric synthesis. The presence of chiral centers, which can be generated during reactions such as aldol additions or reductions of the ketone, necessitates control over the formation of specific stereoisomers.
Research into related compounds has demonstrated that high levels of stereocontrol can be achieved. For example, asymmetric aldol addition reactions have been developed to produce specific diastereomers of hydroxy ketones. In one study, the reaction of a chiral N-amino cyclic carbamate (B1207046) hydrazone with an aldehyde yielded the anti-aldol product with high selectivity under thermodynamic control. nih.gov Specifically, the synthesis of (1R,2R)-1-hydroxy-2-methyl-1-(4-methyl)phenylpentan-3-one has been reported, highlighting the ability to control the stereochemistry at two adjacent chiral centers. nih.gov
Similarly, the use of chiral auxiliaries provides a powerful strategy for directing stereochemical outcomes. The Evans-Tishchenko reaction, for instance, has been used for the stereoselective preparation of 1,3-diol monoesters. orgsyn.org A related procedure has been applied to the synthesis of amino alcohol derivatives, such as (1S,3S)-1-(((S)-tert-butylsulfinyl)amino)-4-methyl-1-phenylpentan-3-yl isobutyrate. orgsyn.org In this case, the chiral sulfinyl group directs the stereochemical course of the reaction, leading to the formation of a product with high diastereomeric purity. orgsyn.org
These examples, while not directly involving this compound itself, illustrate established methodologies that can be applied to control its stereochemistry during chemical transformations. The choice of reagents, catalysts (such as chiral Lewis acids or organocatalysts), and reaction conditions are all critical factors in achieving the desired stereochemical outcome.
| Target Compound | Reaction Type | Method of Stereocontrol | Observed Outcome | Reference |
|---|---|---|---|---|
| (1R,2R)-1-hydroxy-2-methyl-1-(4-methyl)phenylpentan-3-one | Aldol Addition | Chiral N-amino cyclic carbamate hydrazone | Thermodynamic control yields single anti-aldol product. | nih.gov |
| (1S,3S)-1-(((S)-tert-Butylsulfinyl)amino)-4-methyl-1-phenylpentan-3-yl isobutyrate | Aldol-Tishchenko Reaction | Chiral sulfinimine auxiliary | Formation of anti-1,3-amino alcohol derivative with high stereoselectivity. | orgsyn.org |
Advanced Analytical Methodologies for Characterization and Quantitation of 4 Methyl 1 Phenylpentan 3 One
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of molecules like 4-Methyl-1-phenylpentan-3-one, providing detailed information about the connectivity of atoms and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In ¹H NMR analysis of this compound, the distinct chemical environments of hydrogen atoms (protons) result in a characteristic spectrum. The protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.1-7.3 ppm). The two methylene (B1212753) groups (-CH2-) adjacent to the phenyl and carbonyl groups would produce signals in the aliphatic region, likely as triplets. The single methine proton (-CH-) of the isopropyl group would appear as a multiplet, and the six equivalent protons of the two methyl groups would yield a doublet.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. A key signal would be the carbonyl carbon, which is highly deshielded and typically appears in the δ 210-215 ppm region. The carbons of the phenyl ring would generate signals in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the ethyl and isopropyl fragments would be observed at higher field (lower δ values). rsc.org
Table 1: Predicted NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (δ ppm) | Notes |
|---|---|---|---|
| Phenyl Protons | ¹H NMR | ~ 7.1 - 7.3 | Complex multiplet |
| Methylene Protons (CH₂ -Ph) | ¹H NMR | ~ 2.9 | Triplet |
| Methylene Protons (CH₂ -C=O) | ¹H NMR | ~ 2.7 | Triplet |
| Methine Proton (-CH -) | ¹H NMR | ~ 2.8 | Septet |
| Methyl Protons (-CH₃ ) | ¹H NMR | ~ 1.1 | Doublet |
| Carbonyl Carbon (>C =O) | ¹³C NMR | ~ 214 | |
| Phenyl Carbons | ¹³C NMR | ~ 126 - 141 | Multiple signals |
| Methylene Carbons | ¹³C NMR | ~ 30 - 45 | Two distinct signals |
| Methine Carbon | ¹³C NMR | ~ 36 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which is characteristic of ketones and typically appears around 1715 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts of the molecule (just below 3000 cm⁻¹).
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretch | ~ 1715 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. The molecular weight of this compound is 176.25 g/mol , and its monoisotopic mass is 176.120115130 Da. nih.gov
In mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The analysis of these fragments provides clues to the molecule's structure. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu
Two primary alpha-cleavage pathways for this compound are:
Loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment with a mass-to-charge ratio (m/z) of 133.
Loss of a phenethyl radical (•CH₂CH₂C₆H₅), leading to a fragment with an m/z of 71.
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the precise elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates the compound from a mixture before it is introduced into the mass spectrometer for analysis. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragment Lost |
|---|---|---|
| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |
| 133 | [C₆H₅CH₂CH₂CO]⁺ | •CH(CH₃)₂ |
| 105 | [C₆H₅CH₂CH₂]⁺ | •COCH(CH₃)₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl (B1604629) fragment) |
| 71 | [COCH(CH₃)₂]⁺ | •CH₂CH₂C₆H₅ |
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reverse-phase (RP) HPLC method is suitable for analyzing this compound. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase.
The separation is achieved based on the compound's partitioning between the two phases. This technique can be scaled from analytical applications, for purity checks, to preparative separations for isolating larger quantities of the pure substance. sielc.com
Table 4: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (or similar C18 reverse-phase column) sielc.com |
| Mobile Phase | Acetonitrile and Water with an acid modifier sielc.com |
| Acid Modifier | Phosphoric acid or Formic acid (for MS compatibility) sielc.com |
| Detection | UV detector (typically at 254 nm for the phenyl group) |
Given its volatility, Gas Chromatography (GC) is an excellent method for the analysis and purity assessment of this compound. In GC, the compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The use of a temperature program, where the column temperature is gradually increased, allows for the efficient separation of compounds with different volatilities. GC is frequently coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification. nih.gov
Table 5: Typical GC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, HP-5MS) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | e.g., Initial temp 90°C, ramp at 5°C/min to 140°C rsc.org |
Coupled GC-MS and LC-MS for Comprehensive Analysis
Coupled chromatography-mass spectrometry techniques are powerful tools for the definitive identification and quantification of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unique advantages for the analysis of this aromatic ketone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves separating the compound from a mixture using a gas chromatograph and subsequently detecting it with a mass spectrometer.
Separation: A common approach involves using a non-polar or mid-polarity capillary column, such as a DB-5 or equivalent, which separates compounds based on their boiling points and interactions with the stationary phase. A programmed temperature gradient is typically employed to ensure good resolution and peak shape.
Ionization and Detection: Following separation, the compound is ionized, most commonly through Electron Impact (EI) ionization. The resulting fragmentation pattern, or mass spectrum, provides a unique fingerprint for this compound, allowing for unambiguous identification. The mass spectrum for this compound would be expected to show a molecular ion peak as well as characteristic fragment ions corresponding to the loss of specific parts of the molecule. For quantitative analysis, the system can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Derivatization: For trace-level analysis or in complex matrices, derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. This process converts the ketone into an oxime derivative, which can improve its chromatographic behavior and significantly increase detection sensitivity, especially when using a selective detector like an Electron Capture Detector (ECD) or a mass spectrometer in Negative Chemical Ionization (NCI) mode.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile for GC or are thermally unstable. For this compound, LC-MS provides a complementary analytical approach.
Separation: Reverse-phase high-performance liquid chromatography (HPLC) is the most common separation mode. acs.org A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. acs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and elution of the compound. For applications compatible with mass spectrometry, volatile buffers or modifiers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. acs.org
Ionization and Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govnih.gov For a ketone like this compound, APCI might be more efficient. The compound is typically detected as a protonated molecule, [M+H]+, in positive ion mode. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is employed. In this mode, the protonated molecule is selected and fragmented to produce specific product ions, which are then monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limits of detection.
Advanced Characterization Techniques (e.g., Predicted Collision Cross Section values for MS)
Beyond chromatographic and basic mass spectrometric data, advanced techniques can provide further structural information, aiding in the confident identification of this compound. One such technique is Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), which separates ions based on their size, shape, and charge. The key parameter derived from this technique is the Collision Cross Section (CCS).
The CCS is a measure of the ion's rotational average area as it moves through a buffer gas in the ion mobility cell. It is a robust and characteristic physical property of an ion that is largely independent of the instrument on which it is measured.
While experimental CCS values are ideal, computational methods can predict these values with a high degree of accuracy. These predicted values are invaluable for the tentative identification of compounds in complex samples, especially when an authentic analytical standard is not available. For this compound, predicted CCS values have been calculated for various adducts that could be formed in a mass spectrometer source. nih.gov These values, typically expressed in square angstroms (Ų), can be stored in databases and used to confirm the identity of a detected peak by comparing the experimental CCS value with the predicted one.
Below is a table of predicted Collision Cross Section values for various adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 177.12740 | 140.2 |
| [M+Na]+ | 199.10934 | 146.1 |
| [M-H]- | 175.11284 | 143.4 |
| [M+NH4]+ | 194.15394 | 160.2 |
| [M+K]+ | 215.08328 | 144.4 |
| [M+H-H2O]+ | 159.11738 | 134.3 |
| [M]+ | 176.11957 | 140.7 |
| Data sourced from PubChem. nih.gov |
This data provides an additional layer of identification, moving beyond simple retention time and mass-to-charge ratio matching, thereby increasing the confidence in the analytical results for this compound.
Computational Chemistry and Theoretical Studies of 4 Methyl 1 Phenylpentan 3 One
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational flexibility of 4-methyl-1-phenylpentan-3-one are fundamental to understanding its physical properties and chemical behavior. Computational methods are essential for exploring these characteristics at the molecular level.
Quantum Chemical Calculations for Geometry Optimization and Electronic Structure
Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency.
In a typical DFT study, the geometry of this compound would be optimized using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a minimum on the potential energy surface.
Beyond geometry, these calculations reveal the electronic structure, providing insights into the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the analysis of which is crucial for predicting regions of chemical reactivity.
Illustrative Data from a DFT Geometry Optimization: This table presents hypothetical, yet realistic, data that would be generated from a DFT/B3LYP calculation for key geometric parameters of the optimized structure.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
|---|---|---|---|---|---|
| Bond Length | C (carbonyl) | O (carbonyl) | ~1.21 Å | ||
| C (carbonyl) | C (alpha, ethyl) | ~1.52 Å | |||
| C (alpha, ethyl) | C (beta, ethyl) | ~1.53 Å | |||
| Bond Angle | C (alpha, isopropyl) | C (carbonyl) | O (carbonyl) | ~121.5° | |
| C (alpha, ethyl) | C (carbonyl) | C (alpha, isopropyl) | ~117.0° | ||
| Dihedral Angle | C (beta, ethyl) | C (alpha, ethyl) | C (carbonyl) | O (carbonyl) | ~-15.0° |
Conformational Landscapes and Energetic Profiles
Due to the presence of several single bonds, this compound can exist in multiple conformations, or shapes, arising from the rotation around these bonds. A conformational analysis is performed to identify the different stable conformers and determine their relative energies.
This process involves systematically rotating key dihedral angles (for instance, around the C-C bonds of the alkyl chain) and calculating the molecule's energy at each step. This exploration of the potential energy surface (PES) identifies various energy minima, each corresponding to a stable conformer. The results are typically visualized in an energetic profile, plotting the relative energy against the dihedral angle. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient structures like transition states that are difficult or impossible to observe experimentally.
Computational Simulation of Reaction Mechanisms and Intermediates
Theoretical modeling can elucidate the step-by-step pathway of a chemical reaction involving this compound. For example, the mechanism of its reduction to form 4-methyl-1-phenylpentan-3-ol (B1620392) could be modeled.
Using DFT, researchers can calculate the geometries and energies of the reactant(s), product(s), any reaction intermediates, and, crucially, the transition states that connect them. By mapping this pathway, a reaction energy profile can be constructed, showing the energy changes throughout the reaction. This profile helps determine the rate-limiting step (the one with the highest energy barrier) and provides a deeper understanding of the reaction's feasibility and kinetics.
Prediction of Stereochemical Outcomes and Kinetic vs. Thermodynamic Control
When a reaction can produce multiple stereoisomers, computational modeling can predict the likely outcome. For instance, in the reduction of the ketone group in this compound, a new chiral center is formed, leading to (R) and (S) enantiomers.
By locating the transition states leading to each stereoisomer and calculating their respective activation energies, the model can predict which product will form faster (kinetic control). The relative stability of the final products can also be calculated to determine which isomer is more stable (thermodynamic control). Comparing the energy barriers of the competing pathways provides a quantitative prediction of the reaction's stereoselectivity.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, MS)
One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.
Calculations can provide theoretical values for nuclear magnetic resonance (NMR) chemical shifts and coupling constants. rogue-scholar.org These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be derived. Comparing these predicted spectra with experimental data helps confirm the proposed molecular structure. researchgate.net
Similarly, infrared (IR) spectroscopy simulations can be performed. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific molecular vibration (e.g., the C=O carbonyl stretch), aiding in the identification of functional groups.
For mass spectrometry (MS), computational methods can predict fragmentation patterns by calculating the energies required to break different bonds in the molecular ion, helping to interpret the observed mass spectra. Predicted collision cross-section (CCS) values for different adducts can also be calculated to aid in identification. uni.lu
Illustrative Table of Predicted vs. Experimental ¹³C NMR Shifts: This table shows a hypothetical comparison between computationally predicted and experimentally observed ¹³C NMR chemical shifts for this compound, demonstrating the utility of this approach.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Carbonyl C | 214.5 | 213.8 |
| Phenyl C1 (ipso) | 141.2 | 141.8 |
| Phenyl C2, C6 | 128.8 | 128.5 |
| Phenyl C3, C5 | 129.1 | 128.6 |
| Phenyl C4 | 126.5 | 126.1 |
| CH₂ (alpha to phenyl) | 30.1 | 29.9 |
| CH₂ (beta to phenyl) | 44.8 | 45.2 |
| CH (isopropyl) | 41.5 | 41.1 |
| CH₃ (isopropyl) | 18.2 | 18.0 |
Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions, Electrostatic Potential)
As of the latest available data, there are no published research articles that provide a detailed analysis of the electronic structure, frontier molecular orbitals (HOMO-LUMO), Fukui functions, or electrostatic potential specifically for this compound.
Computational chemistry is a powerful tool for understanding the behavior of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Fukui Functions: These are used to describe the reactivity of different sites within a molecule. They help in predicting where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions and chemical reactivity.
While theoretical studies and computational data exist for structurally similar compounds or the broader class of phenylalkanones, this information cannot be directly extrapolated to this compound with high accuracy due to the specific influence of its methyl and phenyl groups on the electronic environment of the ketone functional group.
Without dedicated computational studies on this compound, a detailed and data-driven analysis of its reactivity descriptors is not possible. Future research in this area would be necessary to provide the specific values and visualizations for its HOMO-LUMO energies, Fukui indices, and electrostatic potential map.
Biological Activity and Pharmacological Research Perspectives for 4 Methyl 1 Phenylpentan 3 One
Exploration of Antimicrobial Properties
While specific studies on 4-Methyl-1-phenylpentan-3-one are not extensively detailed in available literature, research into structurally related ketones provides a basis for its potential antimicrobial activity. For instance, various trifluoromethyl ketones have demonstrated potent antibacterial effects, particularly against Gram-positive bacteria like Bacillus megaterium and Corynebacterium michiganese. nih.gov One study found that certain N-methyl-4-piperidone-derived monoketone curcuminoids showed moderate activity against a range of cariogenic bacteria, including Streptococcus mutans and Streptococcus sanguinis, with Minimum Inhibitory Concentration (MIC) values of 250 μg/mL and 500 μg/mL. mdpi.com The antimicrobial efficacy of these related compounds suggests that the ketone functional group is a key pharmacophore. The proposed mechanism for some ketones involves targeting membrane transporters, an effect that can be enhanced when combined with other agents like promethazine. nih.gov
Table 1: Antimicrobial Activity of Structurally Related Ketones
| Compound Class | Microbial Strain | Observed Activity |
|---|---|---|
| Trifluoromethyl Ketones | Bacillus megaterium | Potent Antibacterial Activity |
| Trifluoromethyl Ketones | Corynebacterium michiganese | Potent Antibacterial Activity |
| Trifluoromethyl Ketones | Escherichia coli | Inhibitory Activity |
| N-methyl-4-piperidone MKCs | Streptococcus mutans | Moderate Activity (MIC 250-500 µg/mL) |
Potential Interactions with Biological Systems (General for related ketones)
The structural characteristics of this compound, specifically the phenyl ketone core, suggest a potential for interaction with the central nervous system (CNS). Although direct evidence is pending, the broader class of aromatic ketones has been a subject of neurological research. The interaction of such compounds with CNS targets is plausible due to their ability to cross the blood-brain barrier and mimic endogenous neuromodulators. Further investigation is required to determine if this compound or its derivatives can modulate neurotransmitter systems or receptors within the CNS.
In biological systems, ketones are fundamental intermediates in numerous metabolic pathways. Phenyl ketones, in particular, can be involved in the metabolism of amino acids and other aromatic compounds. It is conceivable that this compound could act as a substrate for, or an inhibitor of, metabolic enzymes such as oxidoreductases. nih.gov The metabolism of such ketones often involves enzymatic reduction of the carbonyl group or hydroxylation of the phenyl ring, leading to metabolites with altered biological activity and solubility.
Advanced Pharmacological Studies
Molecular docking has emerged as a powerful tool to predict the binding of small molecules to biological macromolecules. For compounds structurally related to this compound, these in silico studies have provided insights into potential protein targets. For example, docking analyses of other phenyl ketone derivatives have shown potential interactions with enzymes involved in disease pathways, such as oxidoreductase in Non-alcoholic fatty liver disease (NAFLD). nih.gov Similarly, studies on other novel ketone-containing compounds have used docking to predict binding affinity and interactions with the active sites of various bacterial proteins, revealing binding energies as strong as -8.1148 kcal/mol against proteins from Bacillus subtilis. orientjchem.org These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding. orientjchem.org
Table 2: Representative Molecular Docking Scores for Related Ketone Compounds
| Target Organism/Protein | Compound Class | Binding Score (kcal/mol) |
|---|---|---|
| Escherichia coli (protein ID: 5L3J) | N-phenyl-selanyl-acetamide deriv. | -7.0208 |
| Staphylococcus aureus (protein ID: 3BL6) | N-phenyl-selanyl-acetamide deriv. | -7.5712 |
Understanding the precise mechanism of action is crucial for drug development. For α,β-unsaturated carbonyl compounds, a class to which some ketones belong, the reactivity is centered on the electrophilic nature of both the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org Nucleophiles can attack either site, leading to different biological outcomes. libretexts.org The mechanism of action for phenyl ketone derivatives against NAFLD has been linked to the modulation of oxidoreductase activity. nih.gov In the context of antimicrobial action, some trifluoromethyl ketones are thought to target membrane transporters, a mechanism that is partly counteracted by bacterial proton pump systems. nih.gov For this compound, future studies will be necessary to elucidate its specific molecular targets and the signaling pathways it may modulate.
Applications in Drug Discovery and Development
Utility as an Intermediate in the Synthesis of Pharmaceutical Compounds (e.g., phenone derivatives)
This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly within the phenone class of compounds. Phenones, which are characterized by a ketone group attached to a phenyl ring, are a common feature in many centrally active agents. The core structure of this compound provides a lipophilic phenyl ring and a reactive ketone group that can be readily modified to introduce various functionalities, thereby modulating the pharmacological properties of the resulting derivatives.
One significant area of application is in the synthesis of synthetic cathinones and related psychoactive substances. While many of these compounds are not approved pharmaceuticals, their synthesis and pharmacological investigation provide insights into the structural requirements for activity at monoamine transporters. For instance, the ketone moiety of this compound can undergo alpha-bromination to produce an intermediate α-bromoketone. This intermediate is then reacted with various amines or pyrrolidine (B122466) to yield a range of cathinone (B1664624) derivatives. These synthetic routes are explored in the development of novel compounds with potential applications in neuroscience research, including the study of addiction and monoamine transporter function.
Furthermore, the structural framework of this compound is analogous to precursors used in the synthesis of pyrovalerone analogs. Pyrovalerone is a psychoactive compound that inhibits the reuptake of dopamine (B1211576) and norepinephrine (B1679862). Research in this area has utilized similar ketones to generate libraries of compounds for screening as potential treatments for conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, as well as for the development of agents to combat stimulant abuse.
| Class of Compound | Therapeutic Area of Interest |
| Synthetic Cathinones | Neuroscience Research |
| Pyrovalerone Analogs | CNS Stimulants, ADHD, Narcolepsy |
| Other Phenone Derivatives | Various CNS disorders |
Analog Design and Structure-Activity Relationship (SAR) Studies based on this compound Core
The this compound core structure has been a valuable template for analog design and the systematic investigation of structure-activity relationships (SAR), particularly in the context of monoamine reuptake inhibitors. nih.gov By making systematic modifications to different parts of the molecule, researchers can elucidate the structural features that are critical for binding to and inhibiting the function of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov
A notable example of such SAR studies can be found in the research on analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), a compound that shares a similar structural backbone with this compound. nih.gov These studies have revealed several key insights into the SAR of this class of compounds:
The Phenyl Ring: The nature and position of substituents on the phenyl ring have a profound impact on both the potency and selectivity of the analogs for the different monoamine transporters. For instance, the introduction of electron-withdrawing groups, such as chloro or trifluoromethyl groups, can significantly alter the binding affinity. The position of the substituent is also crucial; for example, moving a methyl group from the 4-position to the 2- or 3-position on the phenyl ring can lead to a decrease in potency at both DAT and NET. nih.gov
The Amino Group: In the case of cathinone and pyrovalerone analogs, the nature of the amino group is a critical determinant of activity. The incorporation of the nitrogen atom into a pyrrolidine ring, as seen in pyrovalerone, often leads to potent DAT and NET inhibition. The size and nature of the N-alkyl substituent in open-chain analogs also influence potency and selectivity.
The table below presents a summary of the SAR findings for analogs based on a core structure related to this compound, focusing on their activity as monoamine reuptake inhibitors. nih.gov
| Structural Modification | Effect on Activity |
| Phenyl Ring Substitution | |
| 4-Methyl (baseline) | Potent DAT and NET inhibitor |
| 2-Methyl | Decreased potency at DAT and NET |
| 3-Methyl | Decreased potency at DAT and NET |
| 3,4-Dichloro | Increased potency at DAT and NET |
| 4-Trifluoromethyl | Maintained or slightly decreased potency |
| Amino Group | |
| Pyrrolidine ring | High potency for DAT and NET |
| N-Methylamino | Generally lower potency than pyrrolidine |
These SAR studies are instrumental in the rational design of new compounds with desired pharmacological profiles. By understanding which structural modifications lead to increased potency, selectivity, or improved pharmacokinetic properties, medicinal chemists can design novel molecules with a higher probability of therapeutic success. The this compound scaffold, therefore, serves as a valuable starting point for the development of the next generation of central nervous system agents.
Environmental Fate and Degradation Studies Academic Relevance
Biotransformation and Kinetics in Environmental Systems
No specific studies on the biotransformation or kinetic parameters for 4-Methyl-1-phenylpentan-3-one in environmental systems were identified. However, research on similar aliphatic and aromatic ketones indicates that these types of compounds can be susceptible to microbial degradation.
The biotransformation of ketones is a recognized metabolic process in various microorganisms. For instance, studies on the biotransformation of a range of aliphatic and aromatic ketones by marine microalgae have demonstrated that these organisms possess the enzymatic capabilities to modify such compounds. The processes are often species-specific and can exhibit stereoselectivity in the transformation of the substrates. This suggests that in aquatic environments, microorganisms could potentially initiate the degradation of this compound.
Furthermore, research into the bioreduction of aromatic and aliphatic ketones using plant-based biocatalysts, such as enzymes from Lens culinaris (lentil), has shown that the carbonyl group is a target for biological reduction, typically yielding the corresponding alcohol. While these studies are often focused on synthetic applications, they highlight a plausible initial step in the biodegradation pathway of ketones in soil and sediment environments where plant and microbial enzymes are active.
Without specific experimental data, it is not possible to provide kinetic information such as half-life or degradation rates for this compound in different environmental compartments.
Abiotic Degradation Pathways (e.g., Thermal Stability, Photodegradation)
Direct research on the abiotic degradation pathways for this compound, including its thermal stability and photodegradation, is scarce. However, the general behavior of ketones and compounds with phenyl groups under various physical conditions can offer insights into its likely environmental persistence.
Thermal Stability:
The thermal decomposition of ketones has been a subject of academic study. Generally, the process involves the breaking of carbon-carbon bonds, and the stability of the molecule is dependent on its specific structure. For instance, studies on the thermal decomposition of β-hydroxy ketones show they can break down into aldehydes and smaller ketones. While this compound does not possess this specific structure, it is expected to undergo thermal decomposition at elevated temperatures, typical for organic compounds. The presence of both aliphatic and aromatic moieties would influence the decomposition products. Without specific studies, the exact decomposition temperature and products for this compound remain undetermined.
Photodegradation:
The potential for photodegradation is a significant factor in the environmental fate of organic compounds exposed to sunlight. Ketones are known to undergo photochemical reactions, and the presence of a phenyl group can also influence this process. Research on the photodegradation of phenyl vinyl ketone polymers demonstrates that the ketone group can lead to backbone degradation upon exposure to ultraviolet (UV) light.
In aquatic environments, the photodegradation of ketones can be influenced by the presence of dissolved organic matter, which can act as a photosensitizer. Studies on the photocatalytic degradation of other ketones have shown that in the presence of a photocatalyst like TiO2 and UV light, complete mineralization to CO2 can be achieved. While these are engineered systems, they point to the general susceptibility of the ketone functional group to photo-oxidation. The phenyl group in this compound may also absorb UV radiation, potentially leading to direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals.
Future Directions and Emerging Research Avenues for 4 Methyl 1 Phenylpentan 3 One
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 4-Methyl-1-phenylpentan-3-one will increasingly align with the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. nih.gov Research is anticipated to move away from traditional methods that may rely on volatile and toxic organic solvents, focusing instead on sustainable alternatives. wipo.intgoogle.com Key areas of development include the use of safer solvents, the implementation of catalytic processes to replace stoichiometric reagents, and the design of processes that maximize atom economy. nih.gov
Inspired by green methodologies developed for similar compounds like 4-methyl-3-oxo-N-phenyl pentanamide, future syntheses could eliminate hazardous solvents, enabling easier recycling of raw materials and preventing the discharge of waste gas or water. wipo.int Such methods are not only environmentally friendly but also offer benefits like reduced reaction times, higher purity, and lower costs, making them suitable for industrial-scale production. wipo.int
Table 1: Potential Green Chemistry Strategies for Synthesis
| Strategy | Principle | Potential Application to this compound Synthesis |
| Solvent Substitution | Replace hazardous solvents with safer alternatives (e.g., water, deep eutectic solvents). nih.gov | Performing condensation or alkylation steps in water or biodegradable solvents to reduce toxicity and waste. |
| Catalysis | Utilize catalytic (especially biocatalytic) instead of stoichiometric reagents to increase efficiency and reduce waste. nih.gov | Employing reusable solid acid or base catalysts for key reaction steps, simplifying purification. |
| Atom Economy | Design synthetic routes where the maximum possible amount of raw materials ends up in the final product. nih.govwipo.int | Optimizing reaction pathways, such as Friedel-Crafts acylation or Grignard reactions, to minimize byproduct formation. |
| Energy Efficiency | Employ methods like microwave-assisted or ultrasound-assisted synthesis to reduce energy consumption and reaction times. nih.gov | Using microwave irradiation to accelerate the synthesis, potentially leading to higher yields and fewer side reactions. |
| Renewable Feedstocks | Utilize raw materials derived from renewable sources. nih.gov | Investigating synthetic routes starting from bio-based precursors for the phenyl or pentanone moieties. |
Deeper Exploration of Stereoselective Reaction Pathways
While this compound is an achiral molecule, its derivatives and related structures often possess stereogenic centers, making stereoselective synthesis a critical area for future research. The development of asymmetric methods to produce chiral ketones is a highly active field, and these technologies could be adapted to create chiral analogues of this compound. researchgate.netnih.gov
Future research will likely focus on catalytic asymmetric synthesis, which offers an efficient route to enantiomerically pure compounds. mdpi.com Techniques such as the asymmetric hydrogenation of unsaturated precursors or the enantioselective alkylation of corresponding enolates are promising avenues. researchgate.netnih.gov The use of chiral catalysts, including transition metal complexes (e.g., Iridium, Rhodium) with chiral ligands or organocatalysts like chiral phosphoric acids, will be instrumental. researchgate.netmdpi.com Success in this area would enable the synthesis of specific stereoisomers, which is crucial for investigating structure-activity relationships in biological systems.
Table 2: Emerging Stereoselective Synthesis Methods
| Method | Catalyst Type | Potential Outcome |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium N,P complexes. researchgate.net | Enantioselective reduction of an unsaturated precursor (e.g., 4-methyl-1-phenylpent-1-en-3-one) to yield a chiral ketone. |
| Asymmetric Conjugate Addition | Chiral Rhodium complexes with bis-sulfoxide ligands. nih.gov | Addition of aryl or alkyl groups to an α,β-unsaturated ketone precursor with high enantioselectivity. |
| Organocatalytic Cycloaddition | Chiral Phosphoric Acids (CPAs). mdpi.com | Synthesis of more complex, chiral heterocyclic structures incorporating the this compound scaffold. |
| Enzymatic Resolution | Lipases or other hydrolases. nih.gov | Separation of a racemic mixture of a chiral derivative, providing access to both enantiomers. |
Comprehensive Biological Activity Profiling and Target Identification
A significant untapped area of research is the systematic evaluation of the biological activities of this compound and its derivatives. Currently, detailed public information on its pharmacological profile is scarce. Future work should involve comprehensive screening to identify any potential therapeutic applications. This profiling would involve testing the compound against a wide array of biological targets, including enzymes, receptors, and ion channels, implicated in various diseases.
For instance, many ketone-containing compounds exhibit antimicrobial or cytotoxic properties. mdpi.com A thorough investigation could reveal if this compound or its structurally related analogues possess similar activities. mdpi.com Should any significant bioactivity be discovered, the subsequent crucial step would be target identification and mechanism of action studies. This involves pinpointing the specific biomolecules the compound interacts with to elicit a biological response, a critical step in modern drug discovery. The correlation between exposure to specific ketone-containing compounds and biomarkers of cellular damage, such as oxidative DNA damage, has been explored for other molecules and could serve as a model for investigating the effects of this compound. researchgate.net
Advancement of In Situ Analytical Techniques for Reaction Monitoring
The optimization and scale-up of synthesis for this compound can be significantly enhanced by implementing advanced in situ analytical techniques. Process Analytical Technology (PAT) allows for real-time monitoring of chemical reactions, providing a deeper understanding of reaction kinetics, pathway, and the formation of intermediates or impurities. mt.comchemrxiv.org
Future research should focus on integrating various spectroscopic methods to monitor the synthesis of this compound in real time. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) can track the concentration of reactants, products, and intermediates directly within the reaction vessel without the need for sampling. mt.com For example, ¹H NMR has been successfully used for real-time monitoring of the conversion of acetoacetate (B1235776) to β-hydroxybutyrate, a similar ketone reduction process. nih.gov Combining multiple techniques, such as UV/Vis, IR, and NMR, with chromatographic methods like UPLC, can provide a comprehensive, data-rich picture of the entire synthetic process. mt.comchemrxiv.org This approach facilitates rapid optimization, ensures process safety, and improves final product quality and yield. mt.com
Table 3: In Situ Analytical Techniques for Synthesis Monitoring
| Technique | Information Provided | Advantage in Synthesis of this compound |
| FTIR/Raman Spectroscopy | Real-time tracking of functional group changes (e.g., C=O bond formation/disappearance). mt.com | Non-invasive, rapid analysis suitable for monitoring reaction completion and kinetics in batch or continuous flow setups. |
| ¹H NMR Spectroscopy | Detailed structural information and quantification of species in the reaction mixture. nih.gov | Unambiguous identification of reactants, intermediates, and products, providing precise kinetic data. |
| UV/Vis Spectroscopy | Monitoring of chromophoric species, particularly aromatic components. chemrxiv.org | Useful for tracking reactions involving the phenyl group, especially in continuous flow systems. |
| Mass Spectrometry (MS) | Identification of reaction components by mass-to-charge ratio. mt.com | High sensitivity for detecting low-level intermediates and byproducts, aiding in mechanism elucidation. |
Synergistic Application of Computational and Experimental Methods in Research
The integration of computational chemistry with experimental work represents a powerful strategy for accelerating research into this compound. siftdesk.org Theoretical modeling can provide predictive insights into the molecule's properties and reactivity, thereby guiding and refining experimental efforts.
Future research should employ computational tools to explore various facets of the compound's chemistry. For instance, Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR), which can then be compared with experimental spectra for structural validation. rsc.org Quantum chemical methods can model reaction mechanisms, helping to identify the most energetically favorable synthetic pathways and predict the stereochemical outcome of asymmetric reactions. Furthermore, molecular docking and molecular dynamics simulations can predict how this compound and its derivatives might interact with biological targets, providing a rational basis for the biological activity profiling described earlier. mdpi.com This synergistic approach, where computational predictions are tested and validated by laboratory experiments, will lead to a more efficient and profound understanding of this compound.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-1-phenylpentan-3-one in laboratory settings?
A common approach involves Claisen condensation between phenylacetone derivatives and appropriate esters under basic conditions. Purification typically employs column chromatography using silica gel and non-polar solvents. For structural validation, NMR spectroscopy (1H, 13C) and mass spectrometry (MS) are critical. Ensure reaction optimization by monitoring intermediates via thin-layer chromatography (TLC) .
Q. What spectroscopic methods are most effective for confirming the structure of this compound?
Key techniques include:
- 1H NMR : To identify proton environments (e.g., methyl groups, aromatic protons).
- 13C NMR : For carbonyl carbon and quaternary carbon assignments.
- IR spectroscopy : To confirm the ketone functional group (C=O stretch ~1700 cm⁻¹). Cross-referencing with X-ray crystallography (if crystalline derivatives are synthesized) provides definitive structural confirmation, as demonstrated in analogous ketone studies .
Q. What safety precautions are essential when handling this compound in laboratory environments?
Based on safety data for structurally related ketones:
- Use fume hoods to avoid inhalation hazards.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in a flammable cabinet away from oxidizers.
- In case of exposure, follow SDS protocols for similar compounds (e.g., rinse eyes with water for 15 minutes, seek medical consultation) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR spectroscopic data when characterizing this compound?
Contradictions may arise from solvent effects , impurities , or dynamic equilibria (e.g., keto-enol tautomerism). Mitigation strategies include:
- Variable-temperature NMR : To assess tautomeric shifts.
- High-resolution MS : To rule out isotopic or contaminant interference.
- Comparative analysis : Cross-check with synthetic intermediates or computational predictions (DFT calculations). Refer to methodologies in analogous studies where elemental analysis resolved compositional ambiguities .
Q. What strategies optimize the enantiomeric purity of this compound derivatives?
For enantioselective synthesis:
- Chiral catalysts : Use Evans auxiliaries or organocatalysts to induce asymmetry.
- Chiral HPLC : To separate enantiomers and quantify purity.
- Circular dichroism (CD) : To confirm optical activity. Advanced studies on similar amines highlight the role of steric hindrance in controlling stereochemistry .
Q. How can contradictions between computational modeling and experimental reactivity data for this compound be resolved?
Discrepancies often stem from incomplete basis sets or solvent effects in simulations. Solutions include:
- Hybrid QM/MM calculations : To incorporate solvent interactions.
- Kinetic isotope effects (KIE) : To validate reaction mechanisms.
- In situ spectroscopy (e.g., FT-IR): To monitor real-time reaction pathways. Case studies on nitro-phenyl compounds illustrate iterative refinement of computational models using experimental benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
